molecular formula C7H9ClN2O2S B11751560 (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

Cat. No.: B11751560
M. Wt: 220.68 g/mol
InChI Key: OXOQLBUYIXXIHD-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an imidazole ring, and a methanesulfonyl chloride functional group. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclopropyl-1H-imidazol-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride lies in its high reactivity and versatility as a reagent in organic synthesis. Its ability to form various derivatives through substitution reactions makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

OXOQLBUYIXXIHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2CS(=O)(=O)Cl

Origin of Product

United States

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